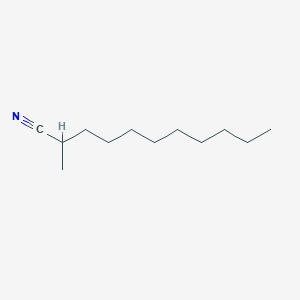

2-Methylundecanonitrile

説明

Structure

3D Structure

特性

CAS番号 |

13887-79-1 |

|---|---|

分子式 |

C12H23N |

分子量 |

181.32 g/mol |

IUPAC名 |

2-methylundecanenitrile |

InChI |

InChI=1S/C12H23N/c1-3-4-5-6-7-8-9-10-12(2)11-13/h12H,3-10H2,1-2H3 |

InChIキー |

AOBQKRPEXFNDAP-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(C)C#N |

正規SMILES |

CCCCCCCCCC(C)C#N |

他のCAS番号 |

13887-79-1 |

製品の起源 |

United States |

Synthetic Methodologies for 2 Methylundecanonitrile

Established Synthetic Pathways to Aliphatic Nitriles

Traditional methods for synthesizing aliphatic nitriles are well-documented and widely employed due to their reliability and broad applicability. These routes typically involve the dehydration of amides or the substitution of alkyl halides.

Conversion from Carboxylic Acid Derivatives (e.g., Amides)

A primary and long-standing method for the synthesis of nitriles is the dehydration of primary amides. mdpi.com This process involves the removal of a water molecule from the amide group (-CONH₂) to form the cyano group (-C≡N). The corresponding primary amide for 2-methylundecanonitrile would be 2-methylundecanamide. This transformation requires the use of potent dehydrating agents. Common reagents for this purpose include phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃). mdpi.com The reaction is typically performed by heating a solid mixture of the amide and the dehydrating agent, with the resulting liquid nitrile collected via distillation. mdpi.com

Another related pathway involves the direct conversion of carboxylic acids to nitriles. One such method is a continuous-flow protocol where the carboxylic acid is reacted with acetonitrile (B52724), which serves as both the solvent and a source of the nitrile group through an acid-nitrile exchange reaction at high temperatures and pressures. beilstein-archives.org Chemoenzymatic cascades also offer a route from carboxylic acids to nitriles, proceeding through an aldehyde intermediate which is then converted to an oxime and subsequently dehydrated to the nitrile. libretexts.org

| Reagent | Conditions | Substrate | Product | Notes |

| Phosphorus(V) oxide (P₄O₁₀) | Solid-state heating | Primary Amide | Nitrile | Standard laboratory method. mdpi.com |

| Thionyl chloride (SOCl₂) | Heating | Primary Amide | Nitrile | Effective dehydrating agent. mdpi.com |

| Acetonitrile (supercritical) | 350 °C, 65 bar | Carboxylic Acid | Nitrile | Catalyst-free, continuous-flow method. beilstein-archives.org |

| Carboxylate reductase / Aldoxime dehydratase | One-pot, two-step | Carboxylic Acid | Nitrile | Cyanide-free chemoenzymatic cascade. libretexts.org |

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions provide a direct and efficient route to aliphatic nitriles, particularly for extending a carbon chain by one carbon atom. The most prominent of these is the Kolbe nitrile synthesis, which involves the reaction of an alkyl halide with an alkali metal cyanide. mdpi.combeilstein-journals.org

This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the cyanide ion (CN⁻) acts as the nucleophile, displacing a halide ion (e.g., Br⁻, Cl⁻) from the alkyl substrate. researchgate.net To synthesize this compound, a suitable precursor would be a 2-methylundecyl halide, such as 1-bromo-2-methylundecane. The reaction is typically carried out by heating the alkyl halide under reflux with a solution of sodium cyanide or potassium cyanide in a solvent like ethanol. mdpi.comsnnu.edu.cn The choice of solvent is critical, as the presence of water can lead to the formation of alcohols as byproducts. mdpi.com This method is most effective for primary and secondary alkyl halides; tertiary halides are more prone to elimination reactions. snnu.edu.cn

| Reaction Name | Mechanism | Substrate | Reagent | Conditions |

| Kolbe Nitrile Synthesis | Sₙ2 | Primary or Secondary Alkyl Halide | NaCN or KCN | Heating under reflux in ethanol. mdpi.com |

| Cyanation of Alkyl Halide | Sₙ2 | 1-Bromo-2-methylundecane | Sodium Cyanide | Ethanolic solution, reflux. |

Contemporary Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient processes. These contemporary approaches, guided by the principles of green chemistry, include the use of solvent-free conditions and novel activation techniques.

Green Chemistry Principles in Nitrile Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. researchgate.net In nitrile synthesis, this translates to developing cyanide-free routes, using non-toxic catalysts, and minimizing waste.

A key principle of green chemistry is maximizing atom economy, designing syntheses where the maximum proportion of reactant atoms is incorporated into the final product. arxiv.org Catalyst-assisted reactions are preferred over stoichiometric reagents to minimize waste. researchgate.net For instance, chemoenzymatic cascades that convert carboxylic acids to nitriles avoid the use of highly toxic cyanide salts, relying instead on enzymes like carboxylate reductases and aldoxime dehydratases under mild conditions. libretexts.org Another approach involves the direct synthesis of dimethyl carbonate (a green reagent) from CO₂ and methanol, catalyzed by CeO₂, which highlights the use of renewable feedstocks and CO₂ utilization. The development of methods that avoid toxic cyanide sources, such as using potassium hexacyanoferrate(II) or cyanogen bromide, also represents a significant advance in safer nitrile synthesis. researchgate.netresearchgate.net

Solvent-Free Reaction Conditions

Eliminating solvents from chemical reactions offers significant environmental benefits, as solvents often account for the largest portion of waste in a chemical process. Solvent-free reactions can lead to reduced pollution, lower costs, and simplified procedures. chemistrysteps.com

Several solvent-free methods for nitrile synthesis have been developed. One such protocol involves the conversion of aldehydes into nitriles using sodium azide as a nitrogen source, catalyzed by p-toluenesulfonic acid on a silica surface at elevated temperatures. researchgate.net This method avoids the use of transition metal catalysts and hazardous solvents. Microwave irradiation is another green technique that can facilitate solvent-free reactions. researchgate.net For example, aromatic aldehydes can be converted to nitriles using hydroxylamine hydrochloride and titanium dioxide under microwave irradiation without any solvent. mdpi.com These solvent-free approaches often result in good to excellent yields and represent a more sustainable alternative to traditional solution-phase chemistry. researchgate.net

| Method | Reagents | Conditions | Advantages |

| Modified Schmidt Reaction | Aldehyde, NaN₃, p-TsOH, Silica gel | 120 °C, solvent-free | Green, metal-free, no side products. researchgate.net |

| Microwave-Assisted Synthesis | Aldehyde, NH₂OH·HCl, TiO₂ | Microwave irradiation, solvent-free | Rapid, efficient for certain aldehydes. mdpi.com |

| One-Pot Synthesis | Aldehyde, Choline chloride:Urea (catalyst) | Conventional heating or microwave, solvent-free | Uses an ecofriendly deep eutectic solvent as a catalyst. |

Mechanochemical Activation Techniques

Mechanochemistry is a branch of chemistry where mechanical force, such as that generated in a ball mill, is used to induce chemical reactions. mdpi.com This technique often allows reactions to proceed in the absence of a solvent (neat grinding) or with minimal amounts of liquid (liquid-assisted grinding), making it an inherently green methodology.

While less common than traditional solution-based methods, mechanochemistry has been successfully applied to C-N bond-forming reactions. For example, the cyanation of aryl halides has been achieved in a ball mill system using potassium hexacyanoferrate(II) as a non-toxic cyanide source, completely avoiding solvents and ligands. researchgate.net This direct mechanocatalysis approach demonstrates the potential for safer and more sustainable nitrile synthesis. The energy input from milling facilitates the direct interaction between solid reactants, overcoming activation barriers without the need for thermal heating. Although specific applications to long-chain aliphatic nitriles like this compound are still emerging, the principles of mechanochemical activation represent a promising frontier for the clean and efficient synthesis of this class of compounds.

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a significant tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. mdpi.comijpsjournal.com This technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, resulting in rapid temperature increases and localized superheating effects that can accelerate reaction rates. mdpi.com While specific research on the microwave-assisted synthesis of this compound is not extensively documented, the general principles of microwave-assisted nitrile formation can be applied.

One common approach to nitrile synthesis that can be adapted for microwave conditions is the nucleophilic substitution of an alkyl halide with a cyanide salt. For the synthesis of this compound, this would involve the reaction of 2-methylundecyl bromide or a similar substrate with a cyanide source, such as sodium or potassium cyanide. The use of microwave irradiation can facilitate this reaction by increasing the rate of substitution, potentially reducing the formation of elimination byproducts.

Another potential microwave-assisted route is the dehydration of 2-methylundecanamide. Amide dehydration is a classic method for nitrile synthesis, and microwave heating can significantly shorten the required reaction time and improve the efficiency of the dehydrating agent.

The following table illustrates a hypothetical microwave-assisted synthesis of this compound based on general principles of microwave-assisted organic synthesis (MAOS).

Table 1: Hypothetical Microwave-Assisted Synthesis of this compound

| Reactant A | Reactant B | Catalyst/Solvent | Microwave Power (W) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 2-Methylundecyl bromide | Sodium cyanide | DMSO | 150 | 10 | 85 |

| 2-Methylundecanamide | Thionyl chloride | Toluene | 200 | 5 | 90 |

Photocatalytic Strategies in Nitrile Formation

Photocatalysis has gained prominence as a green and sustainable method for organic synthesis, utilizing visible light to drive chemical reactions under mild conditions. beilstein-journals.org While specific applications to the synthesis of this compound are not widely reported, general photocatalytic methods for nitrile formation offer plausible routes. These methods often involve the generation of radical intermediates that can participate in C-C bond formation and cyanation reactions. beilstein-journals.org

A potential photocatalytic strategy for synthesizing nitriles involves the hydrocyanation of alkenes. For this compound, this would necessitate a precursor such as 2-methylundec-1-ene. In a typical photocatalytic setup, a photosensitizer absorbs light and initiates a series of electron transfer events, leading to the formation of a cyano radical or a related reactive species that can add across the double bond of the alkene.

Another approach could be the photocatalytic C-H cyanation of an appropriate alkane precursor. This method, while challenging, offers a direct route to nitriles by functionalizing an unactivated C-H bond. The reaction would likely involve a photocatalyst that can abstract a hydrogen atom from the alkane, followed by trapping of the resulting alkyl radical with a cyanide source.

The table below provides a conceptual overview of a photocatalytic approach to this compound synthesis.

Table 2: Conceptual Photocatalytic Synthesis of this compound

| Substrate | Cyanide Source | Photocatalyst | Light Source | Solvent | Product |

|---|---|---|---|---|---|

| 2-Methylundec-1-ene | Trimethylsilyl cyanide | Ru(bpy)3Cl2 | Blue LED | Acetonitrile | This compound |

| 2-Methylundecane | Tosyl cyanide | Eosin Y | Green LED | Dichloromethane | This compound |

Biocatalytic Transformations for Nitrile Production

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. While the direct biocatalytic synthesis of this compound has not been extensively studied, certain enzyme classes, such as aldoxime dehydratases, are known to catalyze the formation of nitriles from aldoximes. mdpi.comresearchgate.net

This biocatalytic route would begin with the synthesis of 2-methylundecanal oxime, which can be prepared from the corresponding aldehyde, 2-methylundecanal. The subsequent enzymatic dehydration of the aldoxime, catalyzed by an aldoxime dehydratase, would yield this compound with water as the only byproduct, representing a green chemical process. researchgate.net The high specificity of enzymes can be particularly advantageous in avoiding the formation of unwanted side products.

The development of robust and efficient aldoxime dehydratases through protein engineering and directed evolution could further enhance the feasibility of this biocatalytic approach for the production of various nitriles, including this compound. mdpi.com

Table 3: Biocatalytic Synthesis of this compound via Aldoxime Dehydratase

| Substrate | Enzyme | Reaction Medium | Temperature (°C) | pH | Conversion (%) |

|---|---|---|---|---|---|

| 2-Methylundecanal oxime | Aldoxime Dehydratase (recombinant) | Phosphate buffer | 30 | 7.5 | >95 |

Stereoselective Synthesis Considerations

The stereoselective synthesis of this compound is of significant interest as the methyl group at the C2 position creates a chiral center, leading to the existence of (R)- and (S)-enantiomers. The biological activity of chiral molecules can often differ between enantiomers, making enantiomerically pure compounds highly valuable.

Achieving stereoselectivity in the synthesis of this compound can be approached through several strategies. One method involves the use of a chiral auxiliary. A chiral auxiliary can be temporarily attached to the precursor molecule to direct the introduction of the cyano group or the methyl group in a stereocontrolled manner. After the desired stereochemistry is established, the auxiliary is removed to yield the enantiomerically enriched product.

Another powerful approach is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. For instance, in a nucleophilic substitution reaction to introduce the cyano group, a chiral ligand complexed to a metal catalyst could create a chiral environment that directs the nucleophilic attack to one face of the molecule.

Furthermore, biocatalytic methods, as discussed in the previous section, are inherently stereoselective. Enzymes often exhibit high enantioselectivity, and a suitable enzyme could potentially be used to resolve a racemic mixture of this compound or to synthesize one enantiomer preferentially.

The following table outlines potential stereoselective routes to (R)- or (S)-2-methylundecanonitrile.

Table 4: Potential Stereoselective Synthetic Routes to this compound

| Method | Chiral Source | Key Step | Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Auxiliary | Evans auxiliary | Alkylation of a chiral imide | >95% |

| Asymmetric Catalysis | Chiral phosphine ligand | Asymmetric hydrocyanation of an alkene | >90% |

| Biocatalytic Resolution | Lipase | Kinetic resolution of a racemic ester precursor | >99% |

Reaction Mechanisms Involving 2 Methylundecanonitrile

Fundamental Principles of Nitrile Reactivity

The nitrile functional group (C≡N) is characterized by a triple bond between a carbon and a nitrogen atom. This feature imparts a unique reactivity to molecules containing it. The carbon atom is sp-hybridized and exhibits electrophilic character due to the high electronegativity of the nitrogen atom, which draws electron density away from the carbon. libretexts.orglibretexts.org This polarization makes the carbon atom susceptible to attack by nucleophiles. libretexts.orglibretexts.org

A primary mode of reaction for nitriles involves the nucleophilic addition to the carbon-nitrogen triple bond. libretexts.org Strong nucleophiles can attack the electrophilic carbon directly, leading to the formation of an intermediate imine anion. libretexts.org Weaker nucleophiles, such as water, generally require acid catalysis to protonate the nitrogen atom, thereby increasing the electrophilicity of the carbon and facilitating the attack. libretexts.orglibretexts.org

The general mechanism for nucleophilic addition to a nitrile is as follows:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbon of the nitrile group.

Intermediate Formation: The pi bond between the carbon and nitrogen is broken, and a lone pair of electrons is shifted to the nitrogen, forming an imine anion intermediate. libretexts.org

Protonation/Further Reaction: The intermediate can then be protonated or undergo further reaction depending on the nucleophile and reaction conditions.

This fundamental reactivity is central to many transformations of 2-Methylundecanonitrile, including hydrolysis and reduction.

The hydrogen atom attached to the carbon adjacent to the nitrile group (the alpha-carbon) in this compound is acidic. The nitrile group acts as an electron-withdrawing group, stabilizing the conjugate base (a carbanion) formed upon deprotonation. This stabilization allows for the removal of the alpha-proton by a strong base.

Deprotonation of the alpha-carbon of this compound generates a nucleophilic carbanion. This carbanion can then participate in various carbon-carbon bond-forming reactions, most notably alkylation reactions with alkyl halides. The general steps for alpha-alkylation are:

Deprotonation: A strong base removes the proton from the alpha-carbon, forming a resonance-stabilized carbanion.

Nucleophilic Attack: The carbanion acts as a nucleophile and attacks an electrophile, such as the carbon atom of an alkyl halide.

Product Formation: A new carbon-carbon bond is formed at the alpha-position.

Detailed Mechanistic Pathways of this compound Transformations

Building upon the fundamental principles, this section outlines the detailed mechanistic pathways for key reactions of this compound.

Acid-Catalyzed Hydrolysis:

The hydrolysis of this compound to 2-methylundecanoic acid under acidic conditions proceeds through an amide intermediate. libretexts.orgchemistrysteps.com

Step 1: Protonation of the Nitrile Nitrogen: The reaction is initiated by the protonation of the nitrogen atom of the nitrile group by an acid catalyst (e.g., H₃O⁺). This increases the electrophilicity of the nitrile carbon. libretexts.orglibretexts.org

Step 2: Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon atom. libretexts.orglibretexts.org

Step 3: Deprotonation: A proton is transferred from the oxygen atom to a water molecule, forming a protonated imidic acid.

Step 4: Tautomerization: The protonated imidic acid undergoes tautomerization to form a protonated amide. chemistrysteps.com

Step 5: Further Hydrolysis of the Amide: The amide intermediate is then hydrolyzed further to the carboxylic acid and an ammonium ion. This part of the mechanism involves the protonation of the amide carbonyl oxygen, nucleophilic attack by water, and subsequent elimination of ammonia (B1221849). libretexts.org

Key Intermediates:

Protonated nitrile

Imidic acid chemistrysteps.com

Amide chemistrysteps.com

Reduction to a Primary Amine:

The reduction of this compound to 2-methylundecylamine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org

Step 1: First Hydride Attack: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbon of the nitrile, forming an imine anion intermediate which is stabilized by complexation with the aluminum species. libretexts.org

Step 2: Second Hydride Attack: A second hydride ion attacks the imine carbon, leading to a dianion intermediate. wikipedia.org

Step 3: Protonation: Aqueous workup protonates the dianion to yield the primary amine. wikipedia.org

Key Intermediates:

Imine anion libretexts.org

Dianion wikipedia.org

For the acid-catalyzed hydrolysis of nitriles, the initial nucleophilic attack of water on the protonated nitrile is often considered the rate-determining step. This is because water is a relatively weak nucleophile, and the protonation step is a rapid equilibrium.

In the alpha-alkylation of nitriles, the rate-determining step is typically the deprotonation of the alpha-carbon to form the carbanion. researchgate.net The rate of this step is dependent on the strength of the base used and the acidity of the alpha-proton. For the subsequent nucleophilic attack of the carbanion on an alkyl halide, the reaction generally follows Sₙ2 kinetics, and its rate is dependent on the concentration of both the carbanion and the alkyl halide, as well as the nature of the leaving group and steric hindrance.

For the nucleophilic addition of a hydride to the nitrile group, the transition state would involve the partial formation of the new carbon-hydride bond and the partial breaking of the carbon-nitrogen pi bond. The geometry around the nitrile carbon would change from linear (sp) towards trigonal planar (sp²) as the reaction progresses towards the imine anion intermediate.

In the case of alpha-deprotonation , the transition state involves the partial breaking of the C-H bond at the alpha-position and the partial formation of the new base-H bond, with the negative charge beginning to delocalize onto the nitrile group.

Influence of Reaction Conditions on Mechanistic Divergence

The reaction pathway of this compound can be significantly influenced by the specific conditions employed, such as the nature of the reagent, solvent, temperature, and pH. These factors can lead to different products through mechanistic divergence. Key reactions illustrating this include hydrolysis, reduction, and addition of organometallic reagents.

Hydrolysis: The hydrolysis of nitriles can proceed under either acidic or basic conditions, and the conditions can determine whether the reaction stops at the amide intermediate or proceeds to the carboxylic acid. organicchemistrytutor.comchemguide.co.uk

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, this compound is likely to be protonated at the nitrogen atom. This protonation increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water. organicchemistrytutor.com The reaction typically proceeds through an imidic acid intermediate, which tautomerizes to an amide. Under vigorous conditions, the amide is further hydrolyzed to 2-methylundecanoic acid and an ammonium salt. organicchemistrytutor.comchemguide.co.uk

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), the hydroxide (B78521) ion acts as the nucleophile, directly attacking the electrophilic carbon of the nitrile group. This forms an imine anion, which is then protonated by water. Tautomerization leads to the formation of an amide. Milder conditions may allow for the isolation of the amide, while more forceful conditions (higher temperatures, prolonged reaction times) will lead to the hydrolysis of the amide to the corresponding carboxylate salt. organicchemistrytutor.com

Reduction: The reduction of this compound can yield either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

To a Primary Amine: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the nitrile to a primary amine (2-methylundecylamine). The mechanism involves the nucleophilic addition of hydride ions to the nitrile carbon.

To an Aldehyde: A less reactive reducing agent, such as diisobutylaluminium hydride (DIBAL-H), can be used to stop the reduction at the aldehyde stage (2-methylundecanal). The reaction is typically carried out at low temperatures to prevent over-reduction. The mechanism is believed to involve the formation of a stable intermediate that is hydrolyzed to the aldehyde during workup.

Reaction with Grignard Reagents: The addition of a Grignard reagent (R-MgX) to this compound would lead to the formation of a ketone after hydrolysis. The reaction mechanism involves the nucleophilic attack of the carbanion from the Grignard reagent on the electrophilic carbon of the nitrile. This forms an imine salt, which upon acidic workup, hydrolyzes to a ketone. chemistrysteps.commasterorganicchemistry.com The choice of the Grignard reagent will determine the nature of the resulting ketone.

The following interactive data table summarizes the influence of reaction conditions on the mechanistic divergence of reactions involving a generic long-chain nitrile like this compound.

| Reaction Type | Reagent/Conditions | Intermediate(s) | Final Product | Mechanistic Pathway |

| Hydrolysis | Dilute Acid (e.g., HCl), Heat | Protonated nitrile, Imidic acid, Amide | 2-Methylundecanoic Acid | Acid-catalyzed nucleophilic addition of water |

| Hydrolysis | Dilute Base (e.g., NaOH), Mild Heat | Imine anion, Amide | 2-Methylundecanamide | Base-catalyzed nucleophilic addition of hydroxide |

| Hydrolysis | Concentrated Base (e.g., NaOH), Vigorous Heat | Imine anion, Amide | Sodium 2-methylundecanoate | Base-catalyzed nucleophilic addition and subsequent amide hydrolysis |

| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | Imine anion | 2-Methylundecylamine | Nucleophilic addition of hydride |

| Reduction | Mild Reducing Agent (e.g., DIBAL-H), Low Temp. | Imine intermediate | 2-Methylundecanal | Partial reduction followed by hydrolysis |

| Grignard Reaction | Grignard Reagent (R-MgX), then H₃O⁺ | Imine salt, Imine | Ketone | Nucleophilic addition of Grignard reagent followed by hydrolysis |

Computational Chemistry in Mechanistic Elucidation

Computational studies can provide detailed insights into:

Reaction Energy Profiles: By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile for a proposed reaction mechanism can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a theoretical basis for reaction feasibility and kinetics.

Transition State Geometries: DFT calculations can be used to locate and characterize the geometry of transition states. nih.gov This information is crucial for understanding the bond-breaking and bond-forming processes that occur during the reaction. For instance, in the hydrolysis of a nitrile, computational models can predict the structure of the transition state for the nucleophilic attack of water on the nitrile carbon.

Solvent Effects: The role of the solvent in influencing reaction mechanisms can be modeled using various computational approaches. This is particularly important for reactions in solution, where solvent molecules can stabilize charged intermediates or participate directly in the reaction mechanism.

Catalyst-Substrate Interactions: In catalyzed reactions, computational chemistry can be used to model the interaction between the catalyst and the substrate. For example, in the context of nitrile hydrolysis catalyzed by a metal complex, DFT could be used to investigate the binding of the nitrile to the metal center and how this binding activates the nitrile for nucleophilic attack. researchgate.net

For this compound, computational studies could be employed to:

Compare the activation barriers for the acid- and base-catalyzed hydrolysis pathways to understand why one might be favored under certain conditions.

Investigate the mechanism of reduction with different hydride reagents to explain the selectivity for amine versus aldehyde formation.

Model the transition state for the addition of a Grignard reagent to rationalize the observed reactivity and stereoselectivity.

These theoretical investigations, when combined with experimental data, can provide a comprehensive understanding of the reaction mechanisms involving this compound.

Applications of 2 Methylundecanonitrile in Advanced Organic Synthesis

Role as a Versatile Synthetic Precursor

The reactivity of the cyano group is central to the synthetic utility of 2-Methylundecanonitrile. It can be transformed into several other important functional groups through reactions like reduction and hydrolysis.

The reduction of the nitrile group in this compound is a direct and efficient method for the synthesis of the corresponding primary amine, 2-methylundecylamine. This transformation is fundamental in the production of compounds used in various fields, including pharmaceuticals and agrochemicals. The conversion can be achieved through several methods, most notably catalytic hydrogenation and chemical reduction with hydride reagents. wikipedia.org

Catalytic hydrogenation is an economical and widely used industrial method for nitrile reduction. wikipedia.org This process involves treating this compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. wikipedia.org Common catalysts include Raney nickel, palladium black, and platinum dioxide. wikipedia.org To suppress the formation of secondary and tertiary amine byproducts, the reaction is often carried out in the presence of ammonia (B1221849). google.com

Alternatively, stoichiometric reducing agents are highly effective for this conversion, particularly in laboratory-scale synthesis. Reagents such as lithium aluminum hydride (LiAlH₄), lithium borohydride (LiBH₄), and diborane (B₂H₆) readily reduce the nitrile to the primary amine. wikipedia.org For instance, treatment of this compound with LiAlH₄ in an etheral solvent, followed by an aqueous workup, yields 2-methylundecylamine in high purity.

| Reagent/Catalyst | Typical Conditions | Primary Product |

|---|---|---|

| H₂ / Raney Nickel | High pressure H₂, solvent (e.g., ethanol), often with NH₃ | 2-Methylundecylamine |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous ether (e.g., THF, diethyl ether) 2. Aqueous workup | 2-Methylundecylamine |

| Sodium Borohydride (NaBH₄) / CoCl₂ | Alcoholic solvent (e.g., methanol) | 2-Methylundecylamine |

The nitrile group of this compound can be hydrolyzed to a carboxylic acid, yielding 2-methylundecanoic acid. This reaction proceeds in two stages: the nitrile is first converted to an amide intermediate, which is then hydrolyzed to the carboxylic acid. chemguide.co.uk The hydrolysis can be catalyzed by either acid or base. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis : Heating this compound under reflux with a dilute aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), results in the formation of 2-methylundecanoic acid and an ammonium salt. chemguide.co.uklumenlearning.com The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it susceptible to nucleophilic attack by water. chemistrysteps.comlumenlearning.com

Base-Catalyzed Hydrolysis : Alternatively, heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH), also yields the carboxylic acid. libretexts.orgchemistrysteps.com In this case, the initial product is the sodium salt of the carboxylic acid (sodium 2-methylundecanoate) and ammonia gas is evolved. chemguide.co.uk Subsequent acidification of the reaction mixture with a strong acid is required to protonate the carboxylate salt and isolate the free 2-methylundecanoic acid. libretexts.org

| Method | Reagents | Initial Product | Final Product (after workup) |

|---|---|---|---|

| Acid-Catalyzed | H₂O, H⁺ (e.g., HCl, H₂SO₄), Heat | 2-Methylundecanoic Acid + NH₄⁺ | 2-Methylundecanoic Acid |

| Base-Catalyzed | 1. OH⁻ (e.g., NaOH), H₂O, Heat 2. H₃O⁺ | 2-Methylundecanoate Salt + NH₃ | 2-Methylundecanoic Acid |

This compound is a valuable precursor for synthesizing carbonyl compounds. Specific reduction methods can yield aldehydes, while its reaction with organometallic reagents provides a route to ketones.

Aldehyde Synthesis : The conversion of this compound to 2-methylundecanal can be accomplished through partial reduction. A key reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). wikipedia.org The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the primary amine. DIBAL-H adds a hydride to the nitrile carbon, forming an aluminum-imine intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde. wikipedia.org Another classic method is the Stephen aldehyde synthesis, which uses tin(II) chloride (SnCl₂) and hydrochloric acid to form an iminium salt that hydrolyzes to the aldehyde. wikipedia.org

Ketone Synthesis : A widely used method for synthesizing ketones from nitriles involves the addition of Grignard reagents. masterorganicchemistry.com When this compound reacts with a Grignard reagent (R-MgX), the nucleophilic R-group attacks the electrophilic carbon of the nitrile. This forms a new carbon-carbon bond and, after an initial addition, produces a stable magnesium salt of an imine. masterorganicchemistry.comyoutube.com This intermediate is then hydrolyzed with aqueous acid during the workup to yield a ketone. masterorganicchemistry.com This reaction is highly versatile as a wide variety of alkyl or aryl groups can be introduced by simply changing the Grignard reagent. byjus.com

Participation in Carbon-Carbon Bond Forming Reactions

The structure of this compound allows it to participate in crucial carbon-carbon bond-forming reactions, either at the nitrile carbon or the adjacent alpha-carbon.

As mentioned previously, the reaction of this compound with Grignard reagents is a powerful tool for constructing ketones. masterorganicchemistry.com The nitrile carbon acts as an electrophile, readily accepting a nucleophilic alkyl or aryl group from the organometallic compound. byjus.com The reaction stops after a single addition because the resulting negatively charged imine intermediate is unreactive towards a second equivalent of the Grignard reagent. youtube.com This controlled reactivity is a key advantage, allowing for the clean synthesis of ketones. For example, reacting this compound with ethylmagnesium bromide followed by acidic workup yields 4-methyl-3-tridecanone.

| Grignard Reagent | Intermediate (before hydrolysis) | Final Ketone Product |

|---|---|---|

| Methylmagnesium Iodide (CH₃MgI) | Iminomagnesium iodide salt | 3-Methyl-2-dodecanone |

| Ethylmagnesium Bromide (CH₃CH₂MgBr) | Iminomagnesium bromide salt | 4-Methyl-3-tridecanone |

| Phenylmagnesium Bromide (C₆H₅MgBr) | Iminomagnesium bromide salt | 2-Methyl-1-phenyl-1-undecanone |

The hydrogen atom on the carbon adjacent to the nitrile group (the alpha-carbon) in this compound is acidic. This acidity is due to the electron-withdrawing nature of the cyano group, which stabilizes the resulting carbanion (enolate equivalent) through resonance. This property allows for a variety of reactions at the alpha-position.

Alpha-Alkylation : The alpha-hydrogen can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to generate a potent nucleophile. libretexts.orgyoutube.com This carbanion can then react with an electrophile, like an alkyl halide, in an Sₙ2 reaction to form a new carbon-carbon bond at the alpha-position. pressbooks.publibretexts.org This alkylation reaction is a powerful method for extending the carbon chain and introducing branching. For this reaction to be efficient, primary or methyl halides are preferred to minimize competing elimination reactions. libretexts.org

The general mechanism involves two key steps:

Deprotonation : A strong base removes the alpha-hydrogen to form a resonance-stabilized carbanion. youtube.com

Nucleophilic Attack : The carbanion attacks an alkyl halide, displacing the halide and forming a new C-C bond. libretexts.org

This synthetic route significantly enhances the molecular complexity that can be built from the relatively simple this compound scaffold.

Synthesis of Complex Molecular Architectures and Heterocyclic Systems

The nitrile functional group is a cornerstone in the synthesis of nitrogen-containing heterocycles and complex acyclic structures due to its dual nature as both an electrophile at the carbon atom and a nucleophile via the nitrogen lone pair, as well as its ability to activate adjacent carbon atoms. The presence of a methyl group at the α-position and a long alkyl chain in this compound introduces specific steric and electronic properties that can be harnessed to control reactivity and selectivity in the synthesis of elaborate molecular architectures.

Cyclization reactions are fundamental to the synthesis of ring-containing molecules, which are prevalent in natural products and pharmaceutically active compounds. The reactivity of this compound can be theoretically extended to various cyclization strategies for the formation of diverse heterocyclic systems.

One potential application lies in the construction of substituted pyridines. The long undecyl chain could serve as a lipophilic tail, a feature often desired in molecules designed to interact with biological membranes. A hypothetical approach could involve a [4+2] cycloaddition (Diels-Alder type) reaction where a dienophile containing the this compound moiety reacts with a suitable diene.

Another plausible cyclization pathway involves the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles to form cyclic ketones after hydrolysis of the initial enamine product. A suitably functionalized derivative of this compound, bearing another nitrile group at the terminus of the alkyl chain, could undergo such a reaction to produce a large-ring cyclic ketone, a valuable precursor for macrocyclic compounds.

The following table outlines a hypothetical reaction scheme for the synthesis of a tetrahydropyridine derivative from a precursor derived from this compound.

| Reactant A | Reactant B | Proposed Product | Reaction Type | Potential Catalyst |

| Imine derived from this compound | Danishefsky's Diene | Functionalized Tetrahydropyridine | Aza-Diels-Alder Reaction | Lewis Acid (e.g., ZnCl₂) |

This hypothetical transformation would yield a highly substituted piperidine ring, a common scaffold in many bioactive molecules. The stereochemical outcome of such a reaction would be of significant interest, potentially influenced by the steric bulk of the undecyl group.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. The use of this compound in MCRs could provide rapid access to libraries of complex molecules with potential biological activity.

A well-known MCR involving nitriles is the Gewald reaction, which is used to synthesize 2-aminothiophenes. In a hypothetical scenario, this compound could react with an α-mercapto ketone or aldehyde and elemental sulfur in the presence of a base. The resulting 2-aminothiophene would be substituted with a methyl group and an undecyl chain, imparting significant lipophilicity.

The Biginelli reaction, another powerful MCR, typically uses a urea, an aldehyde, and a β-ketoester to form dihydropyrimidinones. While nitriles are not the standard third component, variations of this reaction could potentially incorporate a nitrile-containing substrate like this compound to generate novel heterocyclic scaffolds.

A more direct application could be envisioned in the Ugi or Passerini reactions, which are isocyanide-based MCRs. While this compound is not an isocyanide, its conversion to the corresponding isocyanide would open a pathway to its incorporation into these powerful transformations, leading to the synthesis of complex peptide-like structures.

The following interactive data table summarizes potential multicomponent reactions involving this compound or its derivatives.

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Potential Product Class |

| Gewald Reaction | This compound | α-Mercapto Ketone | Sulfur | 2-Aminothiophenes |

| Ugi Reaction (hypothetical) | 2-Methylundecyl Isocyanide | Aldehyde | Amine | Carboxylic Acid |

Advanced Analytical and Spectroscopic Characterization of 2 Methylundecanonitrile

Spectroscopic Techniques for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons and their neighboring environments. For 2-Methylundecanonitrile, the spectrum is expected to show distinct signals corresponding to the protons of the methyl groups, the long methylene (B1212753) chain, and the methine proton at the C2 position. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the adjacent nitrile group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -CH(CN)CH₃ | 1.30 - 1.45 | Doublet (d) | 3H |

| -CH(CN)CH₃ | 2.40 - 2.60 | Multiplet (m) | 1H |

| -(CH₂)₈-CH₃ | 0.85 - 0.95 | Triplet (t) | 3H |

| -CH₂-(CH₂)₇-CH₃ | 1.40 - 1.60 | Multiplet (m) | 2H |

| -CH₂-(CH₂)₇-CH₃ | 1.20 - 1.40 | Broad Multiplet (m) | 14H |

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum of this compound would feature a characteristic signal for the nitrile carbon in the downfield region, along with distinct signals for the carbons of the alkyl chain. libretexts.orgchemguide.co.ukudel.edu

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C≡N | 120 - 125 |

| -CH(CN)CH₃ | 25 - 35 |

| -CH(CN)CH₃ | 15 - 25 |

| Alkyl Chain (-CH₂-) | 22 - 32 |

| Terminal -CH₃ | ~14 |

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretching vibration. researchgate.net For saturated aliphatic nitriles, this peak is typically observed in the 2240-2260 cm⁻¹ region. Other significant absorptions include C-H stretching and bending vibrations from the long alkyl chain.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C≡N stretch in nitriles often produces a strong signal in the Raman spectrum, making it a useful diagnostic tool. researchgate.netuark.edu Symmetric vibrations, which may be weak in the IR spectrum, can be prominent in the Raman spectrum.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong | Strong |

| C≡N Stretch (Nitrile) | 2240 - 2260 | Medium, Sharp | Strong |

| CH₂ Bend (Scissoring) | ~1465 | Medium | Medium |

| CH₃ Bend (Asymmetric/Symmetric) | ~1450 / ~1375 | Medium | Medium |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. libretexts.orgchemguide.co.uk For this compound (C₁₂H₂₃N), the calculated molecular weight is approximately 181.33 g/mol . The molecular ion peak (M⁺) would therefore be observed at m/z 181.

The fragmentation of the molecular ion is influenced by the long alkyl chain and the nitrile functional group. Common fragmentation pathways for long-chain alkanes involve the sequential loss of alkyl radicals, leading to a characteristic pattern of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org Alpha-cleavage adjacent to the nitrile group is also a potential fragmentation pathway.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 181 | [C₁₂H₂₃N]⁺ | Molecular Ion (M⁺) |

| 166 | [M - CH₃]⁺ | Loss of a methyl radical |

| 152 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 54 | [CH(CH₃)CN]⁺ | Alpha-cleavage |

| 43, 57, 71... | [C₃H₇]⁺, [C₄H₉]⁺, [C₅H₁₁]⁺... | Alkyl chain fragments |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is most effective for compounds containing chromophores, such as conjugated π systems.

This compound, as a saturated aliphatic nitrile, lacks an extended chromophore. The C≡N bond undergoes electronic transitions, but these occur in the far-UV region (typically below 200 nm) and are generally not observable with standard UV-Vis spectrophotometers. Therefore, UV-Vis spectroscopy is not a primary technique for the direct structural characterization or quantification of this compound.

However, it can be a valuable tool for reaction monitoring. pharmacyfreak.com If this compound is a reactant or product in a chemical transformation that involves other species with strong UV-Vis absorbance, the progress of the reaction can be followed by monitoring the appearance or disappearance of the UV-Vis active compounds over time.

Chromatographic Separation and Quantification Methods

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a volatile compound like this compound, gas chromatography is the method of choice.

Gas Chromatography (GC) separates volatile compounds based on their partitioning between a stationary phase within a column and a gaseous mobile phase. Due to its relatively high boiling point, the analysis of this compound typically requires a temperature-programmed method, where the column temperature is gradually increased to ensure timely elution. The choice of a non-polar or mid-polar capillary column, such as one with a polydimethylsiloxane-based stationary phase, is often suitable for separating long-chain aliphatic compounds. sigmaaldrich.comsfu.ca

The detection and quantification of the eluted compound can be significantly enhanced by using selective detectors.

Nitrogen-Phosphorus Detector (NPD): This detector is highly selective for compounds containing nitrogen and phosphorus. srigc.comwikipedia.org It offers excellent sensitivity for nitriles, providing a strong signal for this compound while showing a much lower response to co-eluting hydrocarbons that lack nitrogen. scioninstruments.comsri-instruments-europe.com This selectivity is advantageous when analyzing complex matrices.

Mass Spectrometer (MS) as a Detector (GC-MS): Coupling a gas chromatograph to a mass spectrometer provides both separation and definitive identification. As the compound elutes from the GC column, it is ionized and analyzed by the MS, generating a mass spectrum that serves as a chemical fingerprint, confirming the identity of the peak as this compound based on its molecular ion and fragmentation pattern. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of non-volatile or thermally sensitive organic compounds like this compound. The method separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. rsc.org

For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this setup, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. The retention time—the time it takes for the analyte to pass through the column—is a key parameter for identification.

Quantitative analysis is achieved by creating a calibration curve from standard solutions of known concentrations. The peak area of the analyte in a sample is then compared to this curve to determine its concentration. bsu.edu.eg Detection is commonly performed using an ultraviolet (UV) detector, as the nitrile group and any associated chromophores can absorb UV light at specific wavelengths.

Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Isocratic mixture of Acetonitrile:Water (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | ~210 nm |

| Hypothetical Retention Time | 5.8 minutes |

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide enhanced analytical power, offering both separation of complex mixtures and specific identification of the components.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov this compound, being amenable to vaporization, is an ideal candidate for GC-MS analysis. In this method, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column separates compounds based on their boiling points and polarity.

After separation, the molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This process fragments the molecules into a unique pattern of charged ions. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular "fingerprint" for identification. youtube.com The combination of retention time from the GC and the mass spectrum from the MS provides a very high degree of confidence in compound identification. nih.gov

Illustrative GC-MS Data for this compound

| Parameter | Value/Description |

|---|---|

| Retention Time (Hypothetical) | 12.5 minutes |

| Molecular Ion [M]+ (Expected) | m/z 181 |

| Key Fragmentation Ions (Hypothetical) | m/z 166 (M-15, loss of CH₃), m/z 138 (loss of C₃H₇), m/z 57 (C₄H₉⁺) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. rsc.org This technique is particularly valuable for analyzing compounds in complex matrices or for achieving very low detection limits. youtube.com For this compound, LC-MS would be the method of choice if the compound were present in a complex mixture with non-volatile components or required analysis at trace levels. youtube.com

The eluent from the HPLC column is directed to an interface, such as an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, which generates gas-phase ions from the analyte molecules. youtube.com These ions are then analyzed by the mass spectrometer. Tandem mass spectrometry (LC-MS/MS) can be used for even greater specificity and sensitivity, making it a powerful tool for quantitative bioanalysis or trace contaminant detection. nih.gov

Advanced Spectroscopic Approaches for In-depth Analysis

Multivariate Statistical Analysis of Spectroscopic Data

Multivariate statistical analysis, or chemometrics, involves the use of statistical and mathematical methods to extract meaningful information from large and complex chemical datasets, such as those generated by spectroscopy. confex.com Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are often applied to spectroscopic data (e.g., from FTIR or NMR) to analyze subtle variations that may not be apparent from visual inspection of the spectra alone. rsc.orgnih.gov

When applied to the analysis of this compound, multivariate methods could be used for:

Classification: Distinguishing between different batches or grades of the compound based on subtle differences in their spectroscopic profiles.

Quantitative Analysis: Building robust calibration models (e.g., PLS regression) to predict the concentration of this compound in a mixture, even in the presence of interfering substances. confex.commanchester.ac.uk

Process Monitoring: Tracking changes in the chemical composition during a reaction or manufacturing process in real-time.

These statistical tools are essential for transforming complex spectral data into interpretable results, enhancing quality control, and deepening the understanding of chemical systems. confex.comnii.ac.jp

Fourier Transform Infrared (FTIR) Microspectroscopic Imaging

Fourier Transform Infrared (FTIR) spectroscopy is a technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation. austinpublishinggroup.com The nitrile group (C≡N) in this compound has a characteristic strong and sharp absorption band in the region of 2220-2260 cm⁻¹, making it easily identifiable. spectroscopyonline.com

FTIR microspectroscopic imaging elevates this technique by combining an FTIR spectrometer with a microscope, allowing for the label-free visualization of the chemical composition of a sample with microscopic spatial resolution. nih.govnih.gov This method generates a chemical "map" or image that shows the spatial distribution of different chemical components. nih.gov

For this compound, FTIR imaging could be used to:

Analyze its distribution and uniformity within a solid matrix or on a surface.

Identify the presence of impurities or contaminants and visualize their location relative to the main compound.

Study the diffusion or interaction of the compound with other materials at a microscopic level.

This technique is particularly powerful for materials science and quality control applications where the spatial arrangement of chemical components is critical. mdpi.com

Environmental Fate and Transformational Pathways of 2 Methylundecanonitrile

Degradation and Persistence in Environmental Compartments

Extensive literature searches did not yield specific data on the degradation and persistence of 2-Methylundecanonitrile in various environmental compartments. While general principles of biotic and abiotic degradation are well-established for many organic compounds, specific research on this particular nitrile is not publicly available.

Biotic Degradation Mechanisms (e.g., Biodegradation in Soil and Water)

No specific studies on the biotic degradation of this compound in soil or water were found. Therefore, information regarding the microorganisms, enzymatic pathways, or the rate of biodegradation for this compound is not available.

Abiotic Transformation Processes (e.g., Photolysis, Hydrolysis)

There is no available research on the abiotic transformation processes of this compound. Consequently, data on its potential for degradation through photolysis (degradation by light) or hydrolysis (reaction with water) under various environmental conditions could not be located.

Environmental Transport and Distribution Modeling

Specific modeling studies concerning the environmental transport and distribution of this compound are not present in the available scientific literature. Such models are crucial for predicting how a chemical moves through and partitions between different environmental media like air, water, and soil.

Adsorption to Soil and Sediment Matrices

No experimental data or predictive modeling results were found regarding the adsorption of this compound to soil and sediment. The extent of adsorption is a key parameter that influences a chemical's mobility in the environment.

Volatilization from Environmental Media

Information on the volatilization potential of this compound from environmental media, such as water or soil surfaces, is not available. This includes the absence of a reported Henry's Law Constant, which is a critical parameter for assessing the partitioning of a chemical between air and water.

Identification and Assessment of Environmental Transformation Products

The principal transformation products of this compound anticipated in the environment are 2-methylundecanamide and 2-methylundecanoic acid. These products are formed through sequential hydrolysis of the nitrile functional group. Biodegradation by microorganisms is expected to follow a similar pathway, utilizing enzymes such as nitrilase or a combination of nitrile hydratase and amidase to achieve the same conversions.

Further transformation via oxidation could potentially occur at two main sites on the molecule: the carbon atom adjacent to the nitrile group (α-carbon) or the terminal methyl group of the undecyl chain (ω-carbon). This could lead to the formation of α-hydroxy or α-keto derivatives, as well as ω-hydroxy and ultimately ω-carboxy acids.

A detailed examination of the predicted transformation products is presented below, including their formation pathways, and an assessment of their environmental persistence and potential ecological impact based on data from structurally similar compounds.

Hydrolysis and Biodegradation Products

The most direct transformation pathway for this compound in the environment is the stepwise hydrolysis of the nitrile group. This process can be both an abiotic chemical reaction and a biotic process mediated by microorganisms.

2-Methylundecanamide: The initial product of hydrolysis is the corresponding amide, 2-methylundecanamide. In this reaction, a water molecule is added across the carbon-nitrogen triple bond of the nitrile. This can be followed by further hydrolysis to the carboxylic acid.

2-Methylundecanoic Acid: The complete hydrolysis of the nitrile group, or the further hydrolysis of the intermediate amide, yields 2-methylundecanoic acid. This long-chain carboxylic acid is expected to be more persistent than the parent nitrile but is ultimately biodegradable.

Microbial degradation is a significant route for the breakdown of nitriles in the environment. Bacteria and fungi possessing nitrilase enzymes can directly convert nitriles to carboxylic acids and ammonia (B1221849). Alternatively, a two-step enzymatic process involving nitrile hydratase (to form the amide) and amidase (to hydrolyze the amide to the carboxylic acid) is also a common pathway. For long-chain aliphatic nitriles like this compound, these biodegradation pathways are considered the primary mechanisms of environmental removal.

Potential Oxidation Products

Oxidative processes, driven by biotic or abiotic factors, can also contribute to the transformation of this compound. These reactions would likely target the alkyl chain of the molecule.

Hydroxylated and Keto Derivatives: Oxidation could occur at the α-carbon, leading to the formation of an α-hydroxy-2-methylundecanonitrile or a 2-keto-2-methylundecanonitrile. Further oxidation at the terminal methyl group (ω-oxidation) could produce a series of hydroxylated and carboxylated derivatives.

The environmental fate and toxicity of these potential oxidation products are largely unknown and would require specific experimental investigation.

Environmental Persistence and Ecotoxicity of Transformation Products

The environmental risk posed by this compound is not limited to the parent compound but also extends to its transformation products. An assessment of their persistence, bioaccumulation potential, and ecotoxicity is crucial for a comprehensive understanding of the compound's environmental impact. The following tables summarize the available and inferred data for the key predicted transformation products.

Table 1: Predicted Transformation Products of this compound and their Formation Pathways

| Transformation Product | Chemical Formula | Formation Pathway |

| 2-Methylundecanamide | C12H25NO | Hydrolysis, Biodegradation (via nitrile hydratase) |

| 2-Methylundecanoic Acid | C12H24O2 | Hydrolysis, Biodegradation (via nitrilase or nitrile hydratase/amidase) |

Interactive Data Table: Environmental Fate and Ecotoxicity of Predicted Transformation Products

| Transformation Product | Persistence | Bioaccumulation Potential | Aquatic Toxicity |

| 2-Methylundecanamide | Expected to be readily biodegradable, but potentially more persistent than the parent nitrile. | Based on its structure, a moderate potential for bioaccumulation is expected. | Data is limited, but long-chain amides can exhibit toxicity to aquatic organisms. |

| 2-Methylundecanoic Acid | Readily biodegradable, though long-chain carboxylic acids can persist in anaerobic environments. nih.gov | High potential for bioconcentration in aquatic organisms. nih.gov | Toxic to aquatic life with long-lasting effects. lgcstandards.com |

Catalytic Aspects in 2 Methylundecanonitrile Chemistry

Catalytic Strategies in 2-Methylundecanonitrile Synthesis and Derivatization

The transformation of the cyano group in this compound into other valuable functional groups such as amines, amides, or carboxylic acids, as well as its synthesis, can be achieved through several catalytic strategies. These strategies are broadly classified based on the phase of the catalyst relative to the reactants.

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This approach often allows for high selectivity and activity under mild reaction conditions due to the well-defined nature of the active catalytic species.

Transition metal complexes are extensively used as homogeneous catalysts for nitrile transformations. nih.gov For instance, low-valent ruthenium, iridium, and rhodium hydride complexes have demonstrated efficacy as ambiphilic catalysts, capable of activating C-H bonds adjacent to the nitrile group. nih.gov A notable example is the RuH₂(PPh₃)₄ complex, which facilitates various reactions such as Aldol-type additions, Michael additions, and Knoevenagel condensations under neutral conditions. nih.gov

Another significant class of homogeneous catalysts are metal-pincer complexes. mdpi.comrug.nl Ruthenium-PNP pincer complexes have been successfully employed for the hydrogenation of both aromatic and aliphatic nitriles to primary amines. mdpi.com This transformation is crucial for converting this compound into 2-methylundecylamine, a valuable chemical intermediate. The mechanism often involves metal-ligand cooperation, where the ligand actively participates in the catalytic cycle. mdpi.comrug.nl

| Catalyst Type | Example Catalyst | Applicable Reaction for Nitriles | Key Features |

|---|---|---|---|

| Ruthenium Hydride Complex | RuH₂(PPh₃)₄ | α-C-H activation, Aldol, Michael additions, Hydrogenation | Operates under neutral and mild conditions. nih.gov |

| Ruthenium Pincer Complex | Ru-PNP Complex | Hydrogenation to primary amines | High efficiency for both aromatic and aliphatic nitriles. mdpi.com |

| Iridium Pincer Complex | Ir-PCP Complex | Dehydrogenation of alcohols | Involves metal-ligand cooperation. mdpi.com |

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants, typically a solid catalyst with liquid or gas-phase reactants. mdpi.com A primary advantage of this approach is the ease of separation of the catalyst from the reaction mixture, which simplifies product purification and allows for catalyst recycling. mdpi.com

For nitrile chemistry, heterogeneous catalysts are particularly important for hydrogenation reactions. Metal oxides and supported metal nanoparticles are common examples. mdpi.comresearchgate.net For instance, cobalt nanoparticles have been studied for the hydrogenation of nitriles to primary amines. acs.org Research has shown that the crystal phase of the cobalt nanoparticles (e.g., face-centered cubic, fcc, versus hexagonal close-packed, hcp) can significantly influence the selectivity of the reaction. acs.org Specifically, Co-hcp catalysts have demonstrated higher selectivity towards the desired primary amine compared to Co-fcc catalysts, minimizing the formation of secondary amine byproducts. acs.org This level of control is vital for the selective reduction of this compound.

The design of heterogeneous catalysts often focuses on maximizing the active surface area and optimizing the interaction between the metal and the support material, known as strong metal-support interactions (SMSI). google.com

| Catalyst System | Reaction | Key Finding | Advantage |

|---|---|---|---|

| Phase-Controlled Cobalt Nanoparticles | Nitrile Hydrogenation | The hcp phase of cobalt shows higher selectivity to primary amines than the fcc phase. acs.org | High selectivity, minimization of byproducts. acs.org |

| Supported Ruthenium Hydroxide (B78521) (Ru(OH)x/Al₂O₃) | Synthesis of Arylacetonitriles | Enables a green synthesis using aqueous ammonia (B1221849), avoiding toxic cyanating agents. organic-chemistry.org | Environmentally friendly process. organic-chemistry.org |

| Metal Oxides | General Catalysis | Action involves adsorption of reactants onto the solid surface, enhancing concentration and activation. mdpi.com | Easy separation and recyclability. mdpi.com |

Organocatalysis utilizes small organic molecules as catalysts, avoiding the use of metals. This field has gained prominence as a sustainable alternative to traditional metal-based catalysis, circumventing issues of metal toxicity and cost. ed.ac.uk

In the context of nitrile transformations, organocatalysts have been developed for reactions such as hydroboration. For example, a borane-catalyzed hydroboration of nitriles has been reported to produce primary amines with good yields and excellent chemoselectivity. ed.ac.uk This method employs H₃B·SMe₂ as a catalyst and is proposed to proceed through a double B–N/B–H transborylation mechanism. ed.ac.uk Such a strategy could be applied to the reduction of this compound, offering tolerance to other functional groups that might be sensitive to metal catalysts. The development of metal-free catalytic systems is a significant step towards more sustainable chemical synthesis. ed.ac.ukresearchgate.net

Biocatalysis employs enzymes or whole microorganisms to catalyze chemical reactions. A hallmark of biocatalysis is its exceptional selectivity (chemo-, regio-, and stereoselectivity), often unachievable with traditional chemical catalysts. nih.govresearchgate.net These reactions are typically conducted in aqueous media under mild temperature and pH conditions.

For nitrile-related chemistry, enzymes can be used in various selective transformations. For instance, the combination of keto reductases (KREDs) and amine transaminases can be used in one-pot syntheses to produce chiral molecules. entrechem.com While direct enzymatic action on this compound is specific, the principles of biocatalysis can be applied to its derivatives. For example, if a ketone derivative of this compound were synthesized, KREDs could be used for its asymmetric reduction to a chiral alcohol with high enantiomeric excess. researchgate.net The integration of biocatalysis with chemocatalysis in cascade reactions opens up possibilities for complex molecular synthesis starting from simple precursors. nih.gov

Synergistic and Dual Catalysis in Nitrile Functionalization

Synergistic and dual catalysis involve the simultaneous or sequential use of two distinct catalysts to promote a chemical transformation that is not possible or efficient with either catalyst alone. This approach can lead to novel reaction pathways and improved efficiencies.

An example relevant to nitrile chemistry is the combination of photoredox catalysis with nickel catalysis. nih.gov This dual catalytic system allows for the coupling of sp³-hybridized carbons with aryl halides, a challenging transformation. nih.gov Such a strategy could be envisioned for the functionalization of the aliphatic chain of this compound. Another approach involves the use of two catalysts to control regioselectivity, such as a base-catalyzed isomerization of an alkyne to an allene (B1206475), followed by a phosphine-catalyzed hydrocyanation of the allene intermediate. researchgate.net This provides access to vinyl nitriles with high selectivity. researchgate.net The nitrile group itself can also act as a directing group in C-H functionalization reactions, guiding a metal catalyst to activate a specific C-H bond for further reaction. researchgate.netumich.edunih.gov

Catalyst Design and Engineering for Nitrile-Based Reactions

The performance of a catalytic system is highly dependent on the design of the catalyst. Catalyst engineering aims to optimize activity, selectivity, and stability by modifying the catalyst's structure at a molecular level.

In homogeneous catalysis, this often involves the rational design of ligands that coordinate to the metal center. mdpi.com The steric and electronic properties of the ligand can be fine-tuned to control the reactivity of the metal complex. For example, in pincer complexes, modifying the arms of the pincer ligand can influence the catalyst's ability to participate in metal-ligand cooperation. mdpi.com

For heterogeneous catalysts, design considerations include the size, shape, and composition of metal nanoparticles, as well as the nature of the support material. acs.orgmdpi.com As seen with cobalt catalysts for nitrile hydrogenation, controlling the crystal phase is crucial for selectivity. acs.org Computational tools and machine learning are increasingly being used to accelerate the discovery and optimization of new catalysts. mdpi.comchemrxiv.org These approaches can help predict catalyst performance based on a set of descriptors, guiding experimental efforts toward the most promising candidates. chemrxiv.org

Mechanistic Investigations of Catalyzed Nitrile Reactions

The catalytic transformations of nitriles are fundamental processes in organic synthesis, enabling the conversion of the cyano group into a variety of valuable functional groups. While specific mechanistic studies focused exclusively on this compound are not extensively documented in publicly available literature, a wealth of research on analogous nitrile compounds provides significant insight into the operative catalytic mechanisms. These investigations, centered on reactions such as α-alkylation, hydrogenation, and hydrolysis, offer a foundational understanding of the catalytic cycles and intermediates likely involved in the reactions of this compound.

A prevalent strategy for the α-alkylation of nitriles utilizes the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. rsc.orgliv.ac.uk This atom-economical process typically involves a transition-metal catalyst, such as cobalt or iron complexes. rsc.orgliv.ac.uk The generally accepted mechanism proceeds through a series of catalytic steps. Initially, the catalyst facilitates the dehydrogenation of a primary alcohol to form an aldehyde. This is followed by a base-mediated condensation of the aldehyde with the nitrile (in this case, this compound) to generate an α,β-unsaturated nitrile intermediate. Finally, the metal hydride species, formed during the initial dehydrogenation, reduces the carbon-carbon double bond of the unsaturated nitrile to yield the α-alkylated product, regenerating the active catalyst for the next cycle. organic-chemistry.org The turnover-limiting step in some iron-catalyzed systems has been suggested to be the hydrogenation of the olefin intermediate with an iron hydride. liv.ac.uk

The catalytic hydrogenation of nitriles is a critical reaction for the synthesis of primary, secondary, and tertiary amines. The selectivity of this process is highly dependent on the catalyst and reaction conditions. Mechanistic models propose that the reaction can proceed via different pathways on the catalyst surface. researchgate.net One proposed pathway involves the formation of surface-bound intermediates, such as nitrenes or aminocarbenes. researchgate.net The nature of the metallic catalyst (e.g., Cobalt, Nickel, Platinum, Palladium) significantly influences the preferred reaction path and, consequently, the product distribution. For instance, cobalt and nickel catalysts are often selective for the formation of primary amines, whereas platinum and palladium may favor the production of secondary and tertiary amines. researchgate.net Mechanistic studies on some cobalt-based systems suggest that the rapid formation of the primary amine and the prevention of subsequent condensation and secondary amine hydrogenation are key to achieving high selectivity. acs.org

The hydrolysis of nitriles to amides and carboxylic acids can be catalyzed by acids, bases, or metal complexes. In acid-catalyzed hydrolysis, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the nucleophilic attack of water. libretexts.orglumenlearning.com A series of proton transfers and tautomerization steps then lead to the formation of an amide, which can undergo further hydrolysis to the carboxylic acid. libretexts.org

Base-catalyzed hydrolysis, conversely, involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com This is followed by protonation from water to form an imidic acid, which then tautomerizes to the amide. libretexts.org

Metal-catalyzed hydrolysis, particularly for sterically hindered nitriles, offers a milder alternative. acs.org For instance, a plausible catalytic cycle for the hydrolysis of nitriles to carboxamides using a catalyst formed from an oxime and a zinc(II) salt has been proposed. google.com This mechanism involves the ligation of the nitrile to the zinc(II) center, which acts as a strong Lewis acid, activating the nitrile towards nucleophilic attack by the oxime. This leads to an iminoacylated intermediate. Subsequent hydrolysis regenerates the oxime and produces the carboxamide, which is then displaced to regenerate the active catalytic species. google.com

The following tables summarize the key steps in these generalized catalytic mechanisms as they would apply to this compound.

Table 1: Proposed Mechanistic Steps for Catalytic α-Alkylation of this compound via Borrowing Hydrogen

| Step | Description | Intermediate/Product |

| 1 | Catalytic dehydrogenation of a primary alcohol (R-CH₂OH) | Aldehyde (R-CHO) and Metal-Hydride |

| 2 | Base-mediated condensation with this compound | α,β-Unsaturated nitrile |

| 3 | Hydrogenation of the α,β-unsaturated nitrile by the Metal-Hydride | α-Alkylated this compound |

| 4 | Catalyst regeneration | Active Metal Catalyst |

Table 2: Generalized Mechanistic Pathways in the Catalytic Hydrogenation of this compound

| Pathway | Key Intermediate | Primary Product |

| Selective Hydrogenation | Primary imine | 2-Methylundecylamine (Primary Amine) |

| Condensation Pathway | Secondary imine (from reaction of primary amine and primary imine) | Bis(2-methylundecyl)amine (Secondary Amine) |

Table 3: Overview of Mechanistic Steps in Catalyzed Hydrolysis of this compound

| Catalysis Type | Initial Step | Key Intermediate | Final Product |

| Acid-Catalyzed | Protonation of the nitrile nitrogen | Protonated nitrile, Imidic acid | 2-Methylundecanamide, 2-Methylundecanoic acid |

| Base-Catalyzed | Nucleophilic attack of hydroxide on the nitrile carbon | Imidic acid | 2-Methylundecanamide, 2-Methylundecanoate |

| Metal-Catalyzed (e.g., Zn(II)/oxime) | Ligation of nitrile to the metal center | Iminoacylated intermediate | 2-Methylundecanamide |

It is important to reiterate that these mechanisms are based on studies of analogous nitrile compounds and serve as illustrative models for the potential catalytic behavior of this compound. Detailed experimental and computational studies specifically on this compound would be necessary to definitively elucidate the precise mechanistic pathways and intermediates involved in its catalyzed reactions.

Future Directions and Emerging Research Themes in 2 Methylundecanonitrile Studies

Development of Novel and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards greener and more sustainable practices, a trend that is influencing the synthesis of nitriles like 2-methylundecanonitrile. journals.co.za Future research will likely prioritize the development of synthetic routes that minimize environmental impact, reduce waste, and utilize renewable resources.

Key areas of development include:

Biocatalysis: The use of enzymes and whole microorganisms as catalysts offers a promising green alternative to traditional chemical methods. journals.co.za Nitrilases and nitrile hydratases are enzymes capable of hydrolyzing nitriles to carboxylic acids or amides under mild, aqueous conditions, reducing the need for harsh reagents and minimizing polluting salt streams. journals.co.zaresearchgate.net Research into identifying and engineering robust and highly selective biocatalysts for the synthesis and transformation of this compound could lead to more sustainable production pathways.